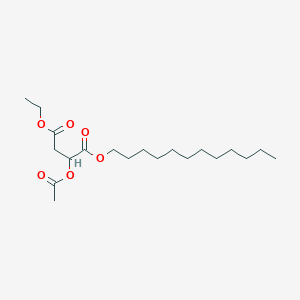
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate is an organic compound with the molecular formula C20H36O6 It is an ester derivative of butanedioic acid, featuring a dodecyl (C12H25) group and an ethyl group attached to the butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate typically involves esterification reactions. One common method is the reaction of butanedioic acid with dodecanol and ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production often requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanedioic acid, dodecanol, and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanedioic acid, dodecanol, and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in further biochemical reactions. Its amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-Dodecyl 4-ethyl 2-(acetyloxy)butanedioate can be compared with other similar compounds, such as:
1-Dodecyl 4-ethyl butanedioate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.
Dodecyl 4-aminobutanoate hydrochloride: Contains an amino group instead of an ester, leading to different applications and biological interactions.
1-Dodecyl-2-pyrrolidinone: A non-ionic surfactant with different structural features and applications.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
669064-42-0 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-O-dodecyl 4-O-ethyl 2-acetyloxybutanedioate |
InChI |
InChI=1S/C20H36O6/c1-4-6-7-8-9-10-11-12-13-14-15-25-20(23)18(26-17(3)21)16-19(22)24-5-2/h18H,4-16H2,1-3H3 |
InChI Key |
SZACZYZOWLKZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



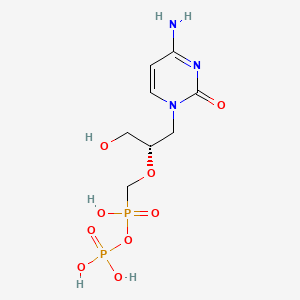
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
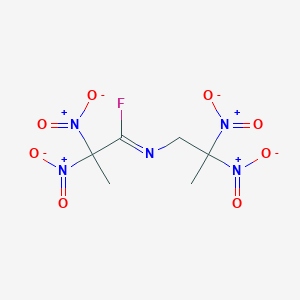
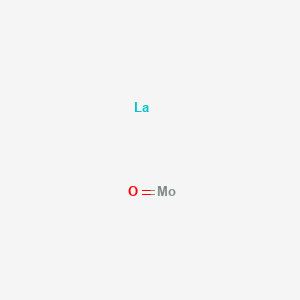
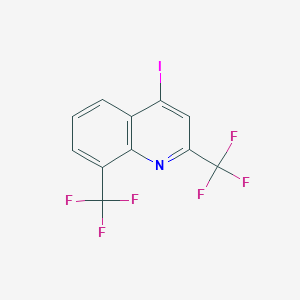
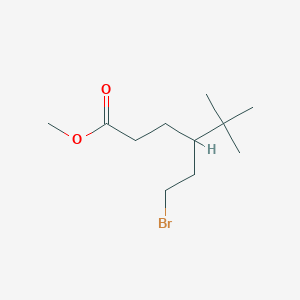
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
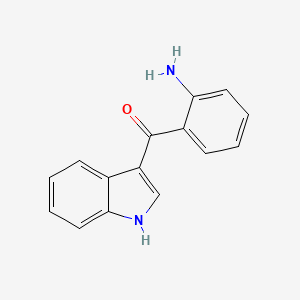
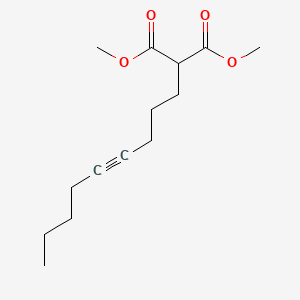
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
